PEG2 Linker Length Uniquely Enables GSPT1 Neosubstrate Degradation, Whereas PEG4–PEG6 Linkers Are Inactive
In a direct head-to-head study of six Retro-2.1–CRBN PROTACs differing only in PEG linker length, the PEG-2 constructs (compounds 2 and 2bis) induced potent, dose-dependent degradation of the translation termination factor GSPT1, with DC₅₀ values of 0.43–0.87 μM and Dₘₐₓ values of 74–96% as measured by Western blotting and Lumit assay in HeLa cells [1]. In contrast, PEG-4 (compound 4), PEG-5 (compound 5), and PEG-6 (compound 6) constructs showed no detectable GSPT1 degradation (DC₅₀ not determined; no impact on GSPT1 expression) [1]. The PEG-2 constructs also exhibited the highest cytotoxicity (CC₅₀: 0.85–1.33 μM) and completely blocked protein biosynthesis at concentrations from 1 to 30 μM, effects that were absent in PEG-3 and longer constructs [1]. This demonstrates that a two-unit PEG spacer is non-substitutable for achieving this degradation phenotype.
| Evidence Dimension | GSPT1 degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) as a function of PEG linker length |
|---|---|
| Target Compound Data | PEG-2 PROTAC (compound 2): DC₅₀ = 0.87 μM (Western blot) / 0.43 μM (Lumit), Dₘₐₓ = 82% / 74%; PEG-2 PROTAC (compound 2bis): DC₅₀ = 0.43 μM / 0.31 μM, Dₘₐₓ = 90% / 96% |
| Comparator Or Baseline | PEG-3 (compound 3): DC₅₀ = 0.59 μM / 0.70 μM, Dₘₐₓ = 68% / 29%; PEG-4 (compound 4): DC₅₀ = N.D., no degradation; PEG-5 (compound 5): DC₅₀ = N.D., no degradation; PEG-6 (compound 6): DC₅₀ = N.D., no degradation |
| Quantified Difference | PEG-2 constructs uniquely degrade GSPT1 with DC₅₀ 0.43–0.87 μM vs. PEG-4–6 constructs showing no detectable degradation (qualitatively different outcome, not merely potency shift) |
| Conditions | HeLa cells; Western blotting and Lumit immunoassay; 19 h incubation; MG-132 proteasome inhibition confirmed mechanism; CRBN engagement confirmed via pomalidomide competition |
Why This Matters
For PROTAC campaigns targeting neosubstrate degradation via CRBN, only the PEG2 linker length produces the ternary complex geometry required for productive ubiquitination—procuring Mal-PEG2-NH-Boc is therefore a non-negotiable building block for this degradation phenotype.
- [1] Lebraud, H. et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur. J. Med. Chem. 283, 117158 (2026). View Source
